molecular formula C14H11BrN4OS B1240275 N-[(E)-{4-bromo-5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-{4-bromo-5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B1240275
M. Wt: 363.23 g/mol
InChI Key: KYIFWUUWPAIDTB-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-bromo-5-[(4-methylphenyl)thio]-2-furanyl]-N-(1,2,4-triazol-4-yl)methanimine is an aryl sulfide.

Scientific Research Applications

Antimicrobial Activities

  • Research has shown that compounds related to N-[(E)-{4-bromo-5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine have been synthesized and found to possess significant antimicrobial activities. This includes effectiveness against various bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhosa. For instance, one study details the synthesis of similar triazole derivatives and their evaluation against these microorganisms, showing promising results (Başoğlu et al., 2013).

Anti-Tuberculosis Potential

  • Further studies indicate that derivatives of this compound may have potential as anti-tuberculosis agents. A research paper discussed the synthesis and evaluation of similar compounds against Mycobacterium tuberculosis, with some compounds exhibiting moderate to better activity compared to reference drugs (Shiradkar et al., 2007).

Cancer Research Applications

  • Another interesting application is in cancer research. A study elaborated on the synthesis and characterization of gold (III) and nickel (II) metal ion complexes derived from a compound structurally similar to this compound. These complexes were tested for their cytotoxic effect on a breast cancer cell line, with the gold(III) complex exhibiting higher cytotoxicity (Ghani & Alabdali, 2022).

Corrosion Inhibition

  • Compounds in this chemical family have also been investigated for their effectiveness as corrosion inhibitors. A study focused on triazole Schiff bases as corrosion inhibitors for mild steel in acid media, showing that these compounds can significantly reduce corrosion. The study combined chemical and electrochemical techniques to assess their efficacy (Chaitra et al., 2015).

Properties

Molecular Formula

C14H11BrN4OS

Molecular Weight

363.23 g/mol

IUPAC Name

(E)-1-[4-bromo-5-(4-methylphenyl)sulfanylfuran-2-yl]-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C14H11BrN4OS/c1-10-2-4-12(5-3-10)21-14-13(15)6-11(20-14)7-18-19-8-16-17-9-19/h2-9H,1H3/b18-7+

InChI Key

KYIFWUUWPAIDTB-CNHKJKLMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(C=C(O2)/C=N/N3C=NN=C3)Br

SMILES

CC1=CC=C(C=C1)SC2=C(C=C(O2)C=NN3C=NN=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(O2)C=NN3C=NN=C3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-{4-bromo-5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine

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